molecular formula C15H22BrNO B15062148 4-(4-Bromo-5-isopropoxy-2-methylphenyl)piperidine

4-(4-Bromo-5-isopropoxy-2-methylphenyl)piperidine

Cat. No.: B15062148
M. Wt: 312.24 g/mol
InChI Key: UGTAVOKZIBQCOX-UHFFFAOYSA-N
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Description

4-(4-Bromo-5-isopropoxy-2-methylphenyl)piperidine is a chemical building block of interest in medicinal chemistry and drug discovery. Its molecular structure incorporates a piperidine ring, a common feature in bioactive molecules, and a bromo substituent that serves as a versatile handle for further synthetic modification via cross-coupling reactions, such as Suzuki or Heck reactions. The isopropoxy group can influence the compound's physicochemical properties, including its lipophilicity and metabolic stability. This combination of features makes it a potentially valuable intermediate for the synthesis of more complex compounds for screening against biological targets. Researchers can utilize this scaffold in the development of potential therapeutic agents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans. All necessary safety data sheets (SDS) should be consulted prior to handling. Specific applications, mechanism of action, and detailed pharmacological data are compound-specific and require validation by the researching entity.

Properties

Molecular Formula

C15H22BrNO

Molecular Weight

312.24 g/mol

IUPAC Name

4-(4-bromo-2-methyl-5-propan-2-yloxyphenyl)piperidine

InChI

InChI=1S/C15H22BrNO/c1-10(2)18-15-9-13(11(3)8-14(15)16)12-4-6-17-7-5-12/h8-10,12,17H,4-7H2,1-3H3

InChI Key

UGTAVOKZIBQCOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-5-isopropoxy-2-methylphenyl)piperidine typically involves the following steps:

    Isopropoxylation: The isopropoxy group can be introduced via an etherification reaction using isopropyl alcohol and a strong acid catalyst such as sulfuric acid.

    Piperidine Introduction: The final step involves the formation of the piperidine ring, which can be achieved through a nucleophilic substitution reaction using piperidine and a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-5-isopropoxy-2-methylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: New derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-(4-Bromo-5-isopropoxy-2-methylphenyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-5-isopropoxy-2-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The bromine atom and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to other piperidine derivatives based on substituent patterns, synthetic routes, and biological activity. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Key Compounds for Comparison:

Compound Name Substituents on Phenyl Ring Piperidine Position Biological Activity/Application Reference
Target Compound 4-Br, 5-isopropoxy, 2-Me 4-position Not explicitly reported (inferred SAR)
CID890517 (2-piperidinyl benzamide) 4-Fluoro 2-position EP2 receptor potentiation
3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one 3-Br, 5-OMe 4-position Biologically active ligand (furanone moiety)
4-(4-Fluorophenyl)piperidine 4-Fluoro 4-position Scaffold for receptor ligands
Histamine H3 antagonists (e.g., AC 927) Varied heterocyclic alkoxy groups 4-position Neurological disease treatment
Substituent Position and Electronic Effects:
  • Bromine vs. Fluorine : Bromine’s larger atomic radius and lower electronegativity compared to fluorine may enhance lipophilicity and alter binding kinetics. For example, para-fluorine in CID890517 is critical for EP2 activity, but bromine’s bulkier nature in the target compound could influence steric interactions .
  • Isopropoxy vs. Methoxy groups in furanone derivatives (e.g., ) contribute to hydrogen bonding, suggesting isopropoxy’s ether oxygen could play a similar role.
  • Methyl Group : The 2-methyl substituent on the phenyl ring may enhance metabolic stability by hindering oxidative degradation, a feature observed in other piperidine-based drugs .

Table: Comparative Properties of Selected Piperidine Derivatives

Property Target Compound CID890517 3-Bromo-5-methoxy-furanone Derivative
Molecular Weight ~326.2 g/mol (estimated) 314.34 g/mol 302.21 g/mol
Key Substituents Br, isopropoxy, Me F Br, OMe, 4-methylpiperidine
Synthetic Route Nucleophilic substitution, Mannich reaction Purchased/synthesized via benzamide coupling Tandem Michael addition-elimination
Biological Activity Inferred receptor modulation EP2 potentiation (Fold shift: 3.2) Ligand activity (furanone moiety)
Thermodynamic Stability High (steric protection by Me) Moderate Moderate (planar furanone ring)

Biological Activity

4-(4-Bromo-5-isopropoxy-2-methylphenyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic benefits.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a brominated aromatic moiety and an isopropoxy group, which may influence its pharmacological properties. The presence of these substituents is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The structural features allow it to modulate the activity of these targets, leading to various pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It is likely to interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood regulation and cognitive functions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Piperidine Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
This compoundBreast Cancer (MCF-7)12.0Induction of apoptosis via caspase activation
PiperineLung Cancer10.5Mitochondrial membrane disruption
4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanoneGlioma15.0Inhibition of Na+/K(+)-ATPase

Case Studies

  • In vitro Studies : In a study evaluating the effects of various piperidine derivatives on human cancer cell lines, this compound demonstrated notable growth inhibition in MCF-7 breast cancer cells with an IC50 value of approximately 12 µM, suggesting its potential as a chemotherapeutic agent .
  • Mechanistic Insights : Further investigation revealed that the compound induces apoptosis through mitochondrial pathways, leading to the release of cytochrome c and activation of caspases . This mechanism aligns with findings from other studies on piperidine derivatives that also showed similar apoptotic effects in cancer cells.

Pharmacological Properties

The pharmacokinetic profile of this compound remains largely unexplored; however, related compounds have shown favorable absorption and distribution characteristics. Understanding these properties is essential for assessing the therapeutic viability of this compound.

Table 2: Pharmacokinetic Properties of Related Piperidine Compounds

Compound NameCmax (mg/mL)t1/2 (h)Oral Bioavailability (%)
Piperine0.63.540
Tert-butyl derivative0.85.050

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